3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Overview
Description
3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chlorophenyl group at the 3-position and an iodine atom at the 6-position of the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical processes, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of imidazo[1,2-a]pyridines are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Imidazo[1,2-a]pyridines are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
The activity of imidazo[1,2-a]pyridines can be influenced by several factors, including the nature of the substituents on the ligands and the anions of the copper salts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a multi-component reaction involving an aldehyde, 2-aminopyridine, and an isocyanide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The chlorophenyl and iodine groups can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of imidazo[1,2-a]pyridine derivatives.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold with diverse biological activities.
3-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Lacks the iodine atom but retains the chlorophenyl group.
6-Iodoimidazo[1,2-a]pyridine: Lacks the chlorophenyl group but retains the iodine atom.
Uniqueness
3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both the chlorophenyl and iodine groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2/c14-10-3-1-9(2-4-10)12-7-16-13-6-5-11(15)8-17(12)13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNIQRVXNNOFSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2C=C(C=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240844 | |
Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-95-1 | |
Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338748-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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